molecular formula C7H14ClF2N B2817492 (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride CAS No. 2253880-94-1

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Cat. No.: B2817492
CAS No.: 2253880-94-1
M. Wt: 185.64
InChI Key: GTJWXINJWOFKPF-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a chiral piperidine building block of high value in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders. Its primary researched application is as a critical structural component in potent, selective inhibitors and molecular glue-type degraders of the BCL6 (B-cell lymphoma 6) protein . BCL6 is a transcriptional repressor that is an established oncogenic driver in certain lymphoid malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL) . The specific stereochemistry of the (3S,5R) enantiomer is essential for this activity, as studies have shown a sharp structure-activity relationship (SAR) where subtle stereochemical changes can determine the compound's ability to induce BCL6 degradation . Incorporating this piperidine moiety into compounds like CCT369260 and the optimized probe CCT373566 has been shown to confer high potency, enabling sustained depletion of BCL6 in vivo in lymphoma xenograft models following oral dosing . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,5S)-4,4-difluoro-3,5-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWXINJWOFKPF-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](C1(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride typically involves the introduction of difluoro and dimethyl groups onto a piperidine ring. One common method includes the use of difluoromethylation reagents to introduce the difluoro group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoro or dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethyl groups play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reference
(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine HCl 2031258-96-3 C₇H₁₄ClF₂N 4,4-F₂; 3,5-CH₃ 185.64 Pharmaceuticals, agrochemicals
4,4-Difluoropiperidine hydrochloride 144230-52-4 C₅H₁₀ClF₂N 4,4-F₂ 157.59 Intermediate for fluorinated APIs
(3R,5S)-Piperidine-3,5-diol hydrochloride 1375204-12-8 C₅H₁₂ClNO₂ 3,5-OH 153.61 Polar building block in drug design
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₂ClNO 4-OCH(Ph)₂ 303.83 Neurological research (e.g., receptor ligands)
3,3-Difluoropyrrolidine hydrochloride 163457-23-6 C₄H₈ClF₂N 3,3-F₂ 143.56 Bioactive molecule synthesis

Key Differences and Implications

Substituent Effects

  • Fluorine vs. Hydroxyl Groups : The target compound’s 4,4-difluoro groups confer enhanced electronegativity and lipophilicity compared to the 3,5-diol substituents in (3R,5S)-piperidine-3,5-diol hydrochloride. This difference impacts solubility and membrane permeability, favoring the fluorinated analogue in CNS-targeting drugs .
  • Methyl vs. Diphenylmethoxy Groups : The 3,5-dimethyl groups in the target compound reduce steric hindrance compared to the bulky diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl. This makes the former more suitable for synthetic scalability and applications requiring compact molecular geometries .

Performance in Research Settings

  • Thermodynamic Stability : Computational studies predict a collision cross-section (CCS) of 167.2 Ų for the target compound, indicating moderate polarity compared to hydroxylated analogues (e.g., ~150 Ų for (3R,5S)-piperidine-3,5-diol HCl) .
  • Toxicity Profile : The target compound’s hazard statements (H315, H319, H335) align with irritant properties common to hydrochlorides, while 4-(Diphenylmethoxy)piperidine HCl shows additional risks due to its aromatic moieties .

Biological Activity

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is synthesized through methods that introduce difluoro and dimethyl groups onto a piperidine ring. Common synthetic routes involve difluoromethylation reactions facilitated by metal-based catalysts. The production process in industrial settings often includes advanced catalytic systems to ensure high yield and purity, followed by purification techniques such as crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of difluoro and dimethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit selective cytotoxicity against malignant cells. A study highlighted the tumor-selective cytotoxicity of piperidine derivatives against human cancer cell lines, suggesting that such compounds could be developed as potential antineoplastic agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes. For instance, compounds with similar piperidine structures have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and certain infections .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of piperidine derivatives on human malignant cells (HL-60 leukemia and HSC squamous cell carcinoma lines). The results demonstrated that these compounds were significantly more toxic to cancer cells compared to non-malignant cells, indicating their potential as targeted cancer therapies .
  • Enzyme Interaction Studies : In silico docking studies have been performed to assess the binding interactions of synthesized piperidine derivatives with various enzymes. These studies revealed favorable binding affinities that correlate with observed biological activities, supporting the development of these compounds for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundDifluoro and dimethyl groups on piperidineAnticancer activity; enzyme inhibition
(3S,5R)-5-Methoxy-3-(trifluoromethyl)-3-piperidinol hydrochlorideMethoxy and trifluoromethyl substitutionsAntineoplastic properties
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochlorideStereoisomer with different biological profilesVaries; requires further study

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (3S,5R)-4,4-difluoro-3,5-dimethylpiperidine hydrochloride be confirmed during synthesis?

  • Methodological Answer : Stereochemical validation requires chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy. For example, coupling constants (J-values) in 1^1H NMR can distinguish axial vs. equatorial substituents on the piperidine ring. X-ray crystallography may resolve ambiguities in stereochemical assignments for crystalline derivatives .

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Key factors include:

  • Temperature : Control during cyclization (e.g., 0–50°C for piperidine ring formation) to minimize racemization.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) for nucleophilic fluorination steps.
  • Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products (e.g., free base formation) using LC-MS. Storage at –20°C in desiccated amber vials is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in membrane permeability (e.g., PAMPA vs. Caco-2 assays) or metabolic stability (e.g., cytochrome P450 isoforms in liver microsomes). Normalize data using internal standards (e.g., propranolol for permeability) and validate target engagement via SPR (surface plasmon resonance) binding studies .

Q. How can enantiomeric impurities be quantified and minimized during scale-up?

  • Methodological Answer : Enantiomeric excess (ee) is quantified via chiral GC-MS or HPLC. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic separation) can achieve ee >99%. Process analytical technology (PAT) tools enable real-time monitoring of chiral intermediates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. Focus on fluorine’s electronegativity and the piperidine ring’s conformational flexibility. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. How do structural modifications at the 4,4-difluoro position affect metabolic stability?

  • Methodological Answer : Replace fluorine with deuterium or trifluoromethyl groups to assess metabolic liability. Use in vitro hepatocyte assays with LC-HRMS to identify oxidative metabolites. Fluorine’s strong C-F bond generally reduces CYP-mediated oxidation, but steric effects may alter metabolic pathways .

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